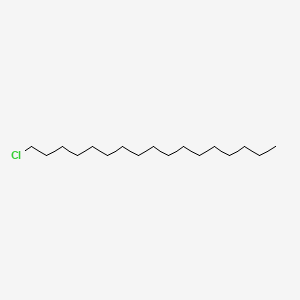
1-CHLOROHEPTADECANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CHLOROHEPTADECANE is an organic compound with the molecular formula C₁₇H₃₅Cl It is a chlorinated derivative of heptadecane, a straight-chain alkane with 17 carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-CHLOROHEPTADECANE can be synthesized through the chlorination of heptadecane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions must be carefully controlled to ensure the selective formation of the 1-chloro derivative.
Industrial Production Methods
In an industrial setting, the production of heptadecane, 1-chloro- may involve continuous flow reactors where heptadecane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-CHLOROHEPTADECANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated alcohols or carboxylic acids.
Reduction Reactions: The chlorine atom can be removed through reduction reactions to regenerate heptadecane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various alkyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The primary product is heptadecane.
Scientific Research Applications
1-CHLOROHEPTADECANE has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism by which heptadecane, 1-chloro- exerts its effects involves the interaction of the chlorine atom with various molecular targets. In biological systems, the compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution and other reactions.
Comparison with Similar Compounds
Similar Compounds
Hexadecane, 1-chloro-: A chlorinated derivative of hexadecane with similar chemical properties but a shorter carbon chain.
Octadecane, 1-chloro-: A chlorinated derivative of octadecane with a longer carbon chain.
Uniqueness
1-CHLOROHEPTADECANE is unique due to its specific carbon chain length, which influences its physical and chemical properties. Compared to its shorter and longer chain analogs, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62016-75-5 |
|---|---|
Molecular Formula |
C17H35Cl |
Molecular Weight |
274.9 g/mol |
IUPAC Name |
1-chloroheptadecane |
InChI |
InChI=1S/C17H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3 |
InChI Key |
FGIOHOBVUCNHBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















